molecular formula C12H11FN2O2 B13925612 methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B13925612
M. Wt: 234.23 g/mol
InChI Key: KDEGAMJGEZFYPX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Reduced forms of the benzoate.

    Hydrolysis: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the pyrazole ring can provide specific binding interactions with biological targets .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate

InChI

InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)8-3-4-10(11(13)5-8)12(16)17-2/h3-7H,1-2H3

InChI Key

KDEGAMJGEZFYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

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